molecular formula C9H10ClNO B12099263 2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide

2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide

Cat. No.: B12099263
M. Wt: 183.63 g/mol
InChI Key: KVKDGPSXQDPOPN-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a chlorine atom at the second position and an oxide group at the first position of the tetrahydroquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide typically involves the chlorination of 5,6,7,8-tetrahydroquinoline followed by oxidation. One common method is the reaction of 5,6,7,8-tetrahydroquinoline with thionyl chloride to introduce the chlorine atom at the second position. The resulting 2-chloro-5,6,7,8-tetrahydroquinoline is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the 1-oxide derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and oxidation processes. These processes are typically carried out in controlled environments to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxide group back to the parent quinoline derivative.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide is unique due to the presence of both the chlorine atom and the oxide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-chloro-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium

InChI

InChI=1S/C9H10ClNO/c10-9-6-5-7-3-1-2-4-8(7)11(9)12/h5-6H,1-4H2

InChI Key

KVKDGPSXQDPOPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=[N+]2[O-])Cl

Origin of Product

United States

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